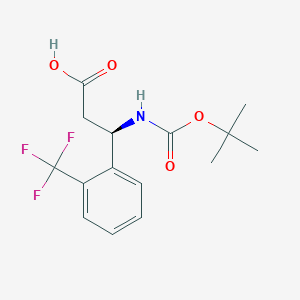

(R)-3-((tert-Butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid

Descripción general

Descripción

®-3-((tert-Butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a trifluoromethyl-substituted phenyl ring. The chiral center at the third carbon atom imparts stereochemical properties that are crucial for its biological activity and synthetic utility.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).

Formation of the Chiral Center: The chiral center is introduced through asymmetric synthesis, often using chiral catalysts or auxiliaries to ensure the desired stereochemistry.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic or nucleophilic trifluoromethylation reactions, using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.

Final Deprotection: The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

®-3-((tert-Butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl-substituted phenyl ring, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

®-3-((tert-Butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mecanismo De Acción

The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chiral center plays a crucial role in binding to target sites with high specificity, influencing the compound’s pharmacokinetics and pharmacodynamics.

Comparación Con Compuestos Similares

Similar Compounds

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid: The enantiomer of the compound, with different stereochemistry at the chiral center.

3-((tert-Butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid: The racemic mixture containing both ® and (S) enantiomers.

3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid: The compound without the Boc protecting group.

Uniqueness

®-3-((tert-Butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid is unique due to its specific stereochemistry, which imparts distinct biological activity and synthetic utility. The presence of the trifluoromethyl group further enhances its chemical stability and lipophilicity, making it a valuable compound in various research and industrial applications.

Actividad Biológica

(R)-3-((tert-Butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid, commonly referred to as Boc-L-TFP, is an amino acid derivative notable for its biological activity and potential therapeutic applications. The compound features a trifluoromethyl group, which enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.

- Molecular Formula : C15H18F3NO4

- Molecular Weight : 333.30 g/mol

- CAS Number : 486460-00-8

- SMILES Notation : CC(C)(C)OC(=O)NC@@HCc1cc(F)c(F)cc1F

The incorporation of the trifluoromethyl group into the structure of Boc-L-TFP significantly influences its interaction with biological targets. The electron-withdrawing nature of the trifluoromethyl group enhances lipophilicity and bioavailability, facilitating better membrane permeability and receptor binding affinity. This modification has been shown to improve the compound's potency in various biological assays.

Pharmacological Effects

- Anticancer Activity : Research indicates that compounds containing trifluoromethyl groups exhibit enhanced anticancer properties. For instance, studies have demonstrated that derivatives of Boc-L-TFP can inhibit tumor cell proliferation by inducing apoptosis through the activation of specific signaling pathways, such as the caspase cascade .

- Antimicrobial Properties : The compound has shown promise in antimicrobial assays, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic enzymes .

- Neuroprotective Effects : Preliminary studies suggest that Boc-L-TFP may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This is particularly relevant in models of neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that Boc-L-TFP exhibited IC50 values ranging from 10 to 25 µM, indicating significant cytotoxicity. The study utilized flow cytometry to analyze apoptosis induction, revealing that the compound effectively triggered programmed cell death in a dose-dependent manner.

Case Study 2: Antimicrobial Activity

In vitro tests against Staphylococcus aureus showed that Boc-L-TFP had a minimum inhibitory concentration (MIC) of 32 µg/mL. The compound's effectiveness was attributed to its ability to penetrate bacterial membranes and inhibit growth.

Data Tables

| Activity Type | IC50/MIC Values | Target Organism/Cell Line |

|---|---|---|

| Anticancer | 10 - 25 µM | Various cancer cell lines |

| Antimicrobial | 32 µg/mL | Staphylococcus aureus |

| Neuroprotective | N/A | Neuronal cell cultures |

Research Findings

Recent literature emphasizes the importance of the trifluoromethyl group in enhancing the pharmacokinetic properties of amino acid derivatives. A review highlighted that compounds with this modification often demonstrate increased potency and selectivity for their biological targets compared to their non-fluorinated counterparts .

Additionally, ongoing research is exploring the synthesis of novel derivatives based on Boc-L-TFP to further optimize its biological activity and develop new therapeutic agents.

Propiedades

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(8-12(20)21)9-6-4-5-7-10(9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYZRXQICSTZZKP-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=CC=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375873 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-[2-(trifluoromethyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501015-17-4 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-[2-(trifluoromethyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.